molecular formula C19H18N4O B12248090 11-(Quinoxalin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-(Quinoxalin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B12248090
M. Wt: 318.4 g/mol
InChI Key: LXWBLWWLLPUZMC-UHFFFAOYSA-N
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Description

11-(Quinoxalin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that features a quinoxaline moiety. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(Quinoxalin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

What sets 11-(Quinoxalin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

11-quinoxalin-2-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C19H18N4O/c24-19-7-3-6-17-14-8-13(11-23(17)19)10-22(12-14)18-9-20-15-4-1-2-5-16(15)21-18/h1-7,9,13-14H,8,10-12H2

InChI Key

LXWBLWWLLPUZMC-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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